Apremilast-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apremilast-d5 is a deuterated form of apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4). It is primarily used as an internal standard for the quantification of apremilast in various analytical applications, such as liquid chromatography-mass spectrometry (LC-MS). The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the apremilast molecule, providing a stable isotopic label that aids in accurate quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apremilast-d5 involves the incorporation of deuterium atoms into the apremilast molecule. One common method is the deuteration of specific hydrogen atoms in the precursor molecules using deuterated reagents. The process typically involves multiple steps, including:
Deuteration of Precursors: The starting materials are subjected to deuterium exchange reactions using deuterated solvents or reagents.
Coupling Reactions: The deuterated intermediates are then coupled using standard organic synthesis techniques, such as amide bond formation and cyclization reactions.
Purification: The final product is purified using chromatographic techniques to achieve high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Key steps include:
Scale-Up of Deuteration Reactions: Efficient deuteration of precursors using industrial-grade deuterated reagents.
Optimization of Coupling Reactions: Fine-tuning reaction parameters to ensure high yield and purity.
Purification and Quality Control: Use of advanced chromatographic techniques and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Apremilast-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Apremilast-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of apremilast in complex mixtures.
Biology: Employed in biological studies to investigate the pharmacokinetics and metabolism of apremilast.
Medicine: Utilized in clinical research to monitor drug levels in patients and study the efficacy of apremilast in treating inflammatory diseases.
Industry: Applied in the pharmaceutical industry for quality control and validation of analytical methods .
Mechanism of Action
Apremilast-d5, like apremilast, inhibits phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-17, IL-23). This results in anti-inflammatory and immunomodulatory effects, making it effective in treating conditions like psoriasis and psoriatic arthritis .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another PDE4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).
Crisaborole: A PDE4 inhibitor used topically for the treatment of atopic dermatitis.
Tofacitinib: A Janus kinase (JAK) inhibitor with similar immunomodulatory effects
Uniqueness
Apremilast-d5 is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical applications. Unlike other PDE4 inhibitors, this compound is specifically designed for use as an internal standard, making it invaluable in quantitative analysis and research .
Properties
IUPAC Name |
N-[2-[(1S)-1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1/i1D3,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-JVFKXMKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why was Apremilast-d5 chosen as the internal standard in the UPLC-ESI-MS/MS method for Apremilast quantification?
A: The paper states that this compound was used as the deuterated internal standard []. Deuterated analogs, like this compound, are often selected as internal standards in mass spectrometry-based analytical methods for several reasons:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.